molecular formula C21H18N2O6 B11471029 ethyl 5-methoxy-3-[(E)-(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-indole-2-carboxylate

ethyl 5-methoxy-3-[(E)-(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-indole-2-carboxylate

Cat. No.: B11471029
M. Wt: 394.4 g/mol
InChI Key: HXPPLTNXOQQQML-LCYFTJDESA-N
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Description

ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar compounds to ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE include other indole derivatives such as:

ETHYL 5-METHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE stands out due to its unique combination of the indole and furo[3,4-c]pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl (3Z)-3-[(3-hydroxy-6-methyl-4-oxo-5H-furo[3,4-c]pyridin-1-yl)methylidene]-5-methoxyindole-2-carboxylate

InChI

InChI=1S/C21H18N2O6/c1-4-28-21(26)18-13(12-8-11(27-3)5-6-15(12)23-18)9-16-14-7-10(2)22-19(24)17(14)20(25)29-16/h5-9,25H,4H2,1-3H3,(H,22,24)/b13-9-

InChI Key

HXPPLTNXOQQQML-LCYFTJDESA-N

Isomeric SMILES

CCOC(=O)C\1=NC2=C(/C1=C/C3=C4C=C(NC(=O)C4=C(O3)O)C)C=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1=NC2=C(C1=CC3=C4C=C(NC(=O)C4=C(O3)O)C)C=C(C=C2)OC

Origin of Product

United States

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